Cyetpyrafen
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Overview
Description
Cyetpyrafen is a novel acaricide primarily used to manage mite infestations in agricultural settings. It is particularly effective against plant-feeding mites, which have developed resistance to other acaricides. This compound lacks inherent uptake and systemic translocation activity, meaning it must come into direct contact with mites to be effective .
Preparation Methods
The synthesis of Cyetpyrafen involves high-throughput formulation technology to screen a large number of adjuvants and obtain effective formulations. The particle size of the active ingredient is crucial for its efficacy. By controlling the particle size at 160 nanometers, researchers have achieved an LC50 value of 0.2026, which is approximately double that of commercial products . The initial step in the application of a this compound formulation is the dispersion process, where the active ingredient is diluted with water to form a liquid formulation .
Chemical Reactions Analysis
Cyetpyrafen undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated products .
Scientific Research Applications
Cyetpyrafen has a wide range of scientific research applications. In agriculture, it is used to control mite populations on crops, thereby improving crop yields and reducing economic losses. In biology, this compound is studied for its effects on mite physiology and behavior. In medicine, it is being explored for its potential use in managing mite infestations in humans and animals. Industrial applications include its use in developing new acaricidal formulations and improving existing ones .
Mechanism of Action
Cyetpyrafen exerts its effects by inhibiting the mitochondrial electron transport chain complex II. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to the death of mites. The molecular targets involved in this process include succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain .
Comparison with Similar Compounds
Cyetpyrafen is unique in its mode of action compared to other acaricides. Similar compounds include Cyenopyrafen and Cyflumetofen, which also target the mitochondrial electron transport chain but have different molecular targets and efficacy profiles. Cyenopyrafen, for example, is a beta-ketonitrile derivative with a similar mode of action but different chemical structure . Cyflumetofen, on the other hand, has a broader spectrum of activity but is less effective against certain mite species .
Properties
CAS No. |
1253429-01-4 |
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Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[(Z)-2-(4-tert-butylphenyl)-2-cyano-1-(2-ethyl-5-methylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C24H31N3O2/c1-9-27-20(14-16(2)26-27)21(29-22(28)24(6,7)8)19(15-25)17-10-12-18(13-11-17)23(3,4)5/h10-14H,9H2,1-8H3/b21-19+ |
InChI Key |
NWXGXRHWQUMXHA-XUTLUUPISA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)/C(=C(/C#N)\C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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